molecular formula C17H18N4O5 B2407149 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 1286710-99-3

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide

Katalognummer B2407149
CAS-Nummer: 1286710-99-3
Molekulargewicht: 358.354
InChI-Schlüssel: XFSFFNLICPBBDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide is a useful research compound. Its molecular formula is C17H18N4O5 and its molecular weight is 358.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

Research has focused on the synthesis and characterization of compounds with structures closely related to the one specified. For example, the synthesis of benzoxazepine-containing kinase inhibitors illustrates the versatility and importance of compounds within this chemical family in medicinal chemistry. The process development for scalable synthesis of benzoxazepine derivatives has been reported, highlighting their significance in the development of kinase inhibitors, including mTOR inhibitors. The work by Naganathan et al. (2015) showcases the development of a scalable synthesis process for benzoxazepine cores, demonstrating their potential in drug discovery and development processes Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor.

Pharmacological Evaluation

Several studies have synthesized and evaluated the pharmacological properties of compounds structurally similar to the specified chemical. For instance, the research on novel benzoxepine-1,2,3-triazole hybrids explored their potential as antibacterial and anticancer agents. This demonstrates the broad spectrum of biological activities that compounds within this structural family can possess, indicating their significance in the development of new therapeutic agents Novel benzoxepine-1,2,3-triazole hybrids: synthesis and pharmacological evaluation as potential antibacterial and anticancer agents.

Molecular Structure and Computational Studies

Computational studies and X-ray diffraction analyses have been performed on similar compounds to understand their molecular structure, electronic properties, and reactivity patterns. For example, the synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole fused-1,4-oxazepines provided insights into their charge distributions, regions of electrophilic and nucleophilic reactivity, and nonlinear optical (NLO) properties, highlighting their potential in various scientific and technological applications Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.

Eigenschaften

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-20-8-9-26-13-3-2-11(10-12(13)16(20)24)18-14(22)4-6-21-7-5-15(23)19-17(21)25/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,18,22)(H,19,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSFFNLICPBBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.